

# Application Notes and Protocols: Intranasal Administration of GSK2245035 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2245035 |           |
| Cat. No.:            | B607784    | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**GSK2245035** is a selective Toll-like receptor 7 (TLR7) agonist developed for intranasal application to modulate the immune response in the airways.[1][2] Activation of TLR7, which recognizes single-stranded RNA, triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[3] This mechanism has been explored for the treatment of allergic respiratory diseases.[4] Intranasal delivery is a non-invasive method that allows for direct targeting of the central nervous system and respiratory tract, potentially reducing systemic exposure and side effects.[5] This document provides a detailed protocol for the intranasal administration of **GSK2245035** to awake mice, based on established methodologies for this route of administration.

#### **Data Presentation**

The following tables summarize clinical data from human studies of intranasally administered **GSK2245035**. Note that these data are provided for context and are not derived from murine studies.

Table 1: Summary of Clinical Efficacy in Human Studies



| Endpoint                                                    | Treatment<br>Group<br>(GSK2245035)                                                       | Placebo Group | Posterior<br>Probability of<br>Success | Reference |
|-------------------------------------------------------------|------------------------------------------------------------------------------------------|---------------|----------------------------------------|-----------|
| Attenuation in Late Asthmatic Response (Minimum FEV1)       | -4.6%                                                                                    | -             | 0.385                                  | [4]       |
| Attenuation in Late Asthmatic Response (Weighted Mean FEV1) | -10.5%                                                                                   | -             | 0.303                                  | [4]       |
| Reduction in<br>Total Nasal<br>Symptom Score                | Trend for reduction observed at 1 and 3 weeks post-treatment with 20 ng and 80 ng doses. | -             | >0.95 (for IP-10 increase)             | [2]       |

Table 2: Incidence of Adverse Events (AEs) in Human Clinical Trials

| Adverse Event                       | GSK2245035<br>(20 ng) | GSK2245035<br>(80 ng) | Placebo | Reference |
|-------------------------------------|-----------------------|-----------------------|---------|-----------|
| Any AE                              | Similar to<br>Placebo | 93%                   | -       | [2]       |
| Headache (most common)              | -                     | Reported              | -       | [2]       |
| Cytokine<br>Release<br>Syndrome AEs | Not significant       | 93%                   | -       | [2]       |

#### Signaling Pathway



**GSK2245035** functions as an agonist for Toll-like receptor 7 (TLR7), initiating an innate immune response. The simplified signaling pathway is depicted below.





Click to download full resolution via product page

Caption: Simplified TLR7 signaling cascade initiated by GSK2245035.

**Experimental Workflow** 

The following diagram outlines the general workflow for the intranasal administration of **GSK2245035** to awake mice.



Click to download full resolution via product page

Caption: Experimental workflow for intranasal **GSK2245035** administration in mice.

**Experimental Protocols** 



This protocol is adapted from established methods for intranasal delivery to awake mice.[5][6]

Materials and Equipment

#### GSK2245035

- Vehicle (e.g., sterile phosphate-buffered saline (PBS))
- Micropipette and sterile tips
- Mouse cage with bedding
- Appropriate personal protective equipment (PPE)

Preparation of GSK2245035 Solution

- Prepare a stock solution of GSK2245035 in a suitable solvent and store as recommended by the manufacturer.
- On the day of administration, dilute the stock solution to the desired final concentration using sterile PBS.
- The final volume for administration should be between 20-30 μL per mouse.

Note on Dosing: A specific intranasal dose for **GSK2245035** in mice has not been established in the public literature. Human studies have used doses of 20-80 ng.[2][4] However, direct dose extrapolation from humans to mice is not recommended. Other TLR7 agonists have been used in mice at doses ranging from 50  $\mu$ g (imiquimod) to 200  $\mu$ g (R848). A pilot dose-response study is strongly recommended to determine the optimal and safe dose of **GSK2245035** for your specific mouse model and experimental endpoints.

Acclimation to Handling (Crucial for Awake Administration)

For 2-4 weeks prior to the experiment, acclimate the mice to handling to minimize stress during the procedure.[5]

• Days 1-3: Gently handle the mice in their home cage.



- Days 4-6: Allow the mice to walk on your hands.
- Days 7-10: Gently restrain the mice using a modified scruff grip for short periods.
- Days 11-14+: Practice the full intranasal administration grip without administering any substance.

#### Intranasal Administration Procedure

- Grasp the mouse by the scruff of the neck with your non-dominant hand, ensuring a firm but gentle grip to immobilize the head. The mouse's body can be supported by your palm and remaining fingers.
- Position the mouse so its head is tilted back slightly and the nasal passages are accessible.
- Using a micropipette with your dominant hand, dispense a small drop (approximately 2-3 μL)
  of the GSK2245035 solution onto one of the nares.
- Allow the mouse to inhale the droplet.
- Alternate between nares, administering small droplets until the full volume has been delivered. This minimizes the risk of the solution entering the lungs.
- Hold the mouse in position for a few seconds after the final drop to ensure the solution is absorbed.
- Return the mouse to its home cage.

#### Post-administration Monitoring

- Monitor the mice for any signs of distress, such as labored breathing or excessive grooming
  of the nose.
- Observe for any potential adverse effects, which in humans have included headache and cytokine release syndrome-related symptoms at higher doses.
- Record all observations in a lab notebook.



#### **Endpoint Analysis**

The choice of endpoint analysis will depend on the specific research question. This may include:

- Pharmacokinetic analysis: Measurement of GSK2245035 levels in the brain, nasal tissue, or plasma at various time points.
- Pharmacodynamic analysis: Measurement of downstream markers of TLR7 activation, such as interferon-inducible protein 10 (IP-10), in nasal lavage fluid or serum.
- Behavioral studies: Assessment of changes in behavior relevant to the disease model being studied.
- Histological analysis: Examination of nasal and lung tissue for signs of inflammation or other pathological changes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergeninduced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 7 Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]



- 7. Intranasal Administration of CNS Therapeutics to Awake Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Intranasal Administration of GSK2245035 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607784#intranasal-administration-protocol-forgsk2245035-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com